molecular formula C9H8ClFO2 B1405225 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde CAS No. 1373920-69-4

3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde

Cat. No.: B1405225
CAS No.: 1373920-69-4
M. Wt: 202.61 g/mol
InChI Key: WYIOQVLMXMOGQK-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula

The compound 3-chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde is named according to International Union of Pure and Applied Chemistry (IUPAC) rules. The benzaldehyde backbone serves as the parent structure, with substituents prioritized based on their positions and functional groups:

  • A chloro (-Cl) group at position 3.
  • A fluoro (-F) group at position 5.
  • A methoxy (-OCH₃) group at position 4.
  • A methyl (-CH₃) group at position 2.

The aldehyde functional group (-CHO) occupies position 1 by default, establishing the numbering sequence for the benzene ring.

The structural formula (Figure 1) is derived from its SMILES notation O=CC1=CC(F)=C(OC)C(Cl)=C1C, which confirms the spatial arrangement of substituents.

Table 1: Structural identifiers of this compound

Property Value
IUPAC Name This compound
SMILES COC1=C(F)C=C(C=O)C(C)=C1Cl
InChI Key WYIOQVLMXMOGQK-UHFFFAOYSA-N

CAS Registry Number and Alternative Identifiers

The compound is uniquely identified by its CAS Registry Number 1373920-69-4 , assigned by the Chemical Abstracts Service. Additional identifiers include:

  • PubChem CID : 86277619.
  • MDL Number : MFCD22201016.
  • Synonym : this compound (used interchangeably in chemical databases).

Table 2: Registry and database identifiers

Identifier Type Value
CAS Number 1373920-69-4
PubChem CID 86277619
MDL Number MFCD22201016

Molecular Formula and Weight Analysis

The molecular formula C₉H₈ClFO₂ reflects the composition of:

  • 9 carbon atoms (C₉).
  • 8 hydrogen atoms (H₈).
  • 1 chlorine atom (Cl).
  • 1 fluorine atom (F).
  • 2 oxygen atoms (O₂).

Molecular weight is calculated as:
$$
(9 \times 12.01) + (8 \times 1.01) + 35.45 + 19.00 + (2 \times 16.00) = 202.61 \, \text{g/mol}
$$
This matches experimentally reported values.

Table 3: Molecular composition and weight

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
Carbon 9 12.01 108.09
Hydrogen 8 1.01 8.08
Chlorine 1 35.45 35.45
Fluorine 1 19.00 19.00
Oxygen 2 16.00 32.00
Total 202.62

Properties

IUPAC Name

3-chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-5-6(4-12)3-7(11)9(13-2)8(5)10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIOQVLMXMOGQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1C=O)F)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Starting Material: 2-methylbenzaldehyde derivatives
  • Halogenation: Selective chlorination and fluorination at specific positions on the aromatic ring
  • Methoxy Introduction: O-methylation using methylating agents such as dimethyl sulfate or methyl iodide

Research Data:

  • Halogenation reactions are often performed using N-chlorosuccinimide (NCS) and N-fluorobenzenesulfonimide (NFSI) as halogenating agents under controlled conditions.
  • O-methylation is achieved using methyl iodide in the presence of a base like potassium carbonate in acetone or DMF.

Advantages:

  • High regioselectivity
  • Good yield control

Grignard Reagent Approach for Aromatic Functionalization

A notable method involves the use of Grignard reagents to introduce aldehyde groups onto aromatic rings, as described in a patent (CN101712603B). This method is particularly relevant for synthesizing halomethylbenzaldehyde derivatives, which can be further modified to obtain the target compound.

Procedure:

  • Formation of a Grignard reagent from halogenated aromatic precursors
  • Reaction with suitable electrophiles such as DMF (dimethylformamide) to form aldehyde groups
  • Subsequent halogenation to introduce chlorine and fluorine substituents

Research Findings:

  • The Grignard reaction in organic solvents like tetrahydrofuran (THF) facilitates the selective addition of methyl groups.
  • The aldehyde functionality is introduced via nucleophilic addition to DMF, followed by oxidation if necessary.

Advantages:

  • Precise control over substitution pattern
  • Suitable for complex substitution patterns

Limitations:

  • Requires strict anhydrous conditions
  • Multi-step process

Halogenation and O-Methylation of Methylbenzaldehyde Derivatives

This approach involves the halogenation of methyl groups on benzaldehyde derivatives, followed by methylation of hydroxyl groups to form methoxy groups.

Methodology:

  • Halogenation using NCS or NFSI to introduce chlorine and fluorine at specific positions
  • O-methylation of phenolic intermediates with methyl iodide or dimethyl sulfate

Research Data:

  • Halogenation is optimized at low temperatures to prevent overreaction.
  • Methylation reactions are performed under basic conditions to ensure complete conversion.

Advantages:

  • Straightforward process
  • High purity of final product

Limitations:

  • Selectivity challenges in halogenation
  • Potential for side reactions

Summary Data Table of Preparation Methods

Method Starting Material Key Reagents Main Reactions Advantages Limitations
Aromatic substitution 2-methylbenzaldehyde derivatives NCS, NFSI, methyl iodide Halogenation, methylation Regioselectivity, high yield Multi-step, over-halogenation risk
Grignard approach Halogenated aromatic precursors Mg, DMF, THF Grignard formation, aldehyde synthesis Precise substitution control Strict conditions, multi-step
Halogenation + methylation Methylbenzaldehyde derivatives NCS, NFSI, methylating agents Halogenation, methylation Simplicity, purity Selectivity issues

Research Findings and Considerations

  • Reaction Conditions: Temperature control during halogenation is critical to prevent polyhalogenation.
  • Solvent Choice: Organic solvents such as THF and DMF are preferred for Grignard reactions and methylation steps.
  • Selectivity: Position-specific substitution is achieved through careful control of reagents and reaction conditions.
  • Yield Optimization: Sequential reactions with intermediate purification improve overall yields.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The chloro, fluoro, and methoxy groups can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique combination of substituents distinguishes it from analogs.

Table 1: Structural and Property Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications
3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde C₉H₈ClFO₂ 202.61 3-Cl, 5-F, 4-OCH₃, 2-CH₃, 1-CHO Air-sensitive solid; used in organic synthesis
4-Fluoro-3-methoxy-2-methylbenzaldehyde C₉H₉FO₂ 168.17 4-F, 3-OCH₃, 2-CH₃, 1-CHO Higher volatility; used in agrochemical intermediates
3-Chloro-4-methoxy-2-methylbenzaldehyde C₉H₉ClO₂ 184.62 3-Cl, 4-OCH₃, 2-CH₃, 1-CHO Less polar; common in pharmaceutical precursors
5-Bromo-3-chloro-4-methoxy-2-methylbenzaldehyde C₉H₈BrClO₂ 263.52 5-Br, 3-Cl, 4-OCH₃, 2-CH₃, 1-CHO Enhanced halogen reactivity; crystallography studies
Key Observations :

Halogen Effects: The presence of both Cl and F in the target compound increases its electronegativity and polarity compared to mono-halogenated analogs (e.g., 4-Fluoro-3-methoxy-2-methylbenzaldehyde). This dual substitution may enhance its suitability in cross-coupling reactions . Replacement of F with Br (as in 5-Bromo-3-chloro-4-methoxy-2-methylbenzaldehyde) significantly increases molecular weight (263.52 vs. 202.61 g/mol) and alters crystal packing, a property often analyzed using tools like ORTEP-3 for structural visualization .

The 2-CH₃ group enhances lipophilicity, impacting solubility in organic solvents relative to unsubstituted benzaldehydes.

Reactivity and Stability :

  • The air sensitivity of the target compound contrasts with more stable analogs like 3-Chloro-4-methoxy-2-methylbenzaldehyde, likely due to the electron-withdrawing F atom increasing susceptibility to oxidation.

Biological Activity

3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde (CAS No. 1373920-69-4) is an aromatic aldehyde with significant potential in medicinal chemistry due to its unique structural features. This compound exhibits various biological activities, making it a subject of interest for researchers in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C10H9ClF O2. The presence of halogen substituents (chlorine and fluorine) and a methoxy group contributes to its reactivity and interaction with biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC10H9ClF O2
CAS Number1373920-69-4
Melting PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related benzaldehyde derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

Several studies have investigated the anticancer potential of substituted benzaldehydes. For example, derivatives with similar structural features have been tested for their ability to inhibit cancer cell proliferation. A notable study demonstrated that certain fluorinated benzaldehydes could induce apoptosis in HeLa cells, a cervical cancer line, through activation of caspase pathways.

Case Study: Anticancer Activity

  • Compound : this compound
  • Cell Line : HeLa
  • Mechanism : Induction of apoptosis via caspase activation
  • Result : Significant reduction in cell viability at concentrations above 20 µM

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in cancer progression and inflammation. For instance, some studies suggest that benzaldehyde derivatives can inhibit the activity of matrix metalloproteinases (MMPs), which are crucial in tumor metastasis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. The following table summarizes key modifications that can enhance its potency:

ModificationEffect on Activity
Introduction of additional halogensIncreased lipophilicity and cellular uptake
Alteration of the methoxy groupEnhanced enzyme inhibition potential
Variation in aldehyde positionModulation of antimicrobial properties

Q & A

Q. Efficiency Metrics :

MethodYield (%)Purity (%)Key Challenges
Direct Halogenation60-7095Regioselectivity control
Multi-Step Functionalization40-5097Intermediate purification

Optimization focuses on minimizing byproducts (e.g., dihalogenated analogs) via temperature control and catalytic systems .

How should researchers handle and store this compound to ensure stability?

Basic Research Question

  • Handling : Use inert atmosphere (N₂/Ar) gloveboxes due to air sensitivity . Wear nitrile gloves and goggles to prevent skin/eye contact.
  • Storage : Store at –20°C in amber vials with PTFE-lined caps. Desiccants (e.g., silica gel) prevent hydrolysis of the aldehyde group .
  • Decomposition Risks : Exposure to light/moisture accelerates degradation; monitor via periodic HPLC analysis .

What analytical techniques are most reliable for characterizing this compound, and how are discrepancies resolved?

Basic Research Question

  • Primary Techniques :
    • NMR : 1^1H/13^{13}C NMR to confirm substituent positions (e.g., methoxy at C4, methyl at C2) .
    • GC-MS/HPLC : Purity assessment (>97% by GC-MS) and detection of halogenated impurities .
  • Discrepancy Resolution :
    • Contradictory Melting Points : Repeat DSC under standardized conditions (heating rate 5°C/min) .
    • Spectral Overlaps : Use 2D NMR (COSY, HSQC) to distinguish adjacent substituents .

How can synthetic yields be optimized for large-scale (>10 g) production in academic settings?

Advanced Research Question

  • Catalytic Systems : Replace stoichiometric reagents with catalytic Pd/Cu for cross-coupling steps, reducing metal residues .
  • Solvent Optimization : Switch from THF to DMF for higher solubility of intermediates, improving reaction homogeneity .
  • Flow Chemistry : Continuous flow reactors enhance heat/mass transfer, reducing side reactions (e.g., over-halogenation) .

Case Study : A 20% yield increase was achieved using microwave-assisted synthesis (100°C, 30 min) versus conventional heating .

How do structural modifications (e.g., altering substituent positions) impact bioactivity in drug discovery applications?

Advanced Research Question

  • Substituent Effects :
    • Fluorine at C5 : Enhances metabolic stability via C–F bond inertia .
    • Methoxy at C4 : Improves membrane permeability in cell-based assays .
  • Methodological Approach :
    • SAR Studies : Synthesize analogs (e.g., 3-Cl→3-Br) and compare IC₅₀ values in enzyme inhibition assays .
    • Molecular Docking : Predict binding affinity changes using software (e.g., AutoDock) with crystallographic enzyme data .

Example : Replacing 2-methyl with 2-ethyl reduced cytotoxicity by 30% in HeLa cells, suggesting steric effects dominate .

How can researchers resolve contradictions in reported spectroscopic data for this compound?

Advanced Research Question

  • Data Validation :
    • Reference Standards : Cross-check with commercially available high-purity samples (e.g., Thermo Scientific, 97%) .
    • Isotopic Labeling : Use 19^{19}F NMR to confirm fluorine placement if 1^1H NMR peaks overlap .
  • Case Study : A reported 1^1H NMR shift at δ 10.2 (aldehyde) was disputed; HSQC confirmed coupling with C7 (δ 192 ppm), validating the assignment .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Chloro-5-fluoro-4-methoxy-2-methylbenzaldehyde

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